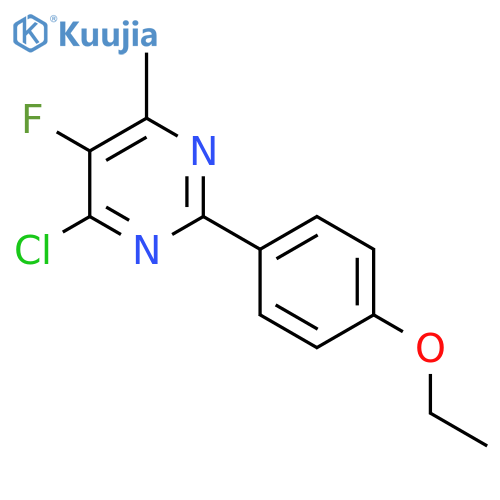Cas no 1491446-14-0 (4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine)

1491446-14-0 structure
商品名:4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine
CAS番号:1491446-14-0
MF:C13H12ClFN2O
メガワット:266.698585510254
MDL:MFCD22267894
CID:4781366
4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine
- 4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine
-
- MDL: MFCD22267894
- インチ: 1S/C13H12ClFN2O/c1-3-18-10-6-4-9(5-7-10)13-16-8(2)11(15)12(14)17-13/h4-7H,3H2,1-2H3
- InChIKey: OGGYBKRSNDULBL-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C)N=C(C2C=CC(=CC=2)OCC)N=1)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 35
4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 196892-2.500g |
4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine, 95% |
1491446-14-0 | 95% | 2.500g |
$2063.00 | 2023-09-06 |
4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
1491446-14-0 (4-Chloro-2-(4-ethoxyphenyl)-5-fluoro-6-methylpyrimidine) 関連製品
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量